REACTION_CXSMILES
|
[CH2:1]([S:4](Cl)(=[O:6])=[O:5])[CH2:2][CH3:3].C([O-])([O-])=O.[Na+].[Na+].[NH2:14][C:15]1[CH:16]=[CH:17][C:18]([F:24])=[C:19]([CH:23]=1)[C:20]([OH:22])=[O:21]>O>[F:24][C:18]1[CH:17]=[CH:16][C:15]([NH:14][S:4]([CH2:1][CH2:2][CH3:3])(=[O:6])=[O:5])=[CH:23][C:19]=1[C:20]([OH:22])=[O:21] |f:1.2.3|
|
Name
|
|
Quantity
|
0.0871 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)F
|
Name
|
|
Quantity
|
0.0871 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 60° C. for another hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid, 2-fluoro-5-(propylsulfonamido)benzoic acid (29%)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)NS(=O)(=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |